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molecular formula C11H9BrClN3O2 B1609864 Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate CAS No. 500011-92-7

Ethyl 3-bromo-1-(3-chloropyridin-2-YL)-1H-pyrazole-5-carboxylate

Cat. No. B1609864
M. Wt: 330.56 g/mol
InChI Key: FQMUOIZSRNYHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217179B2

Procedure details

To a 500 mL flask, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate (22.22 g, 90%, 60 mmol), potassium persulfate (25.92 g, 96 mmol) and acetonitrile (180 mL) were added. The reaction mixture was stirred at room temperature. The concentrated sulfuric acid (12 g) was added dropwise. After added completely, the reaction mixture was heated to reflux for 2 hours. The mixture was concentrated by rotary evaporator to remove most acetonitrile. Water (100 mL) was added and then the mixture was extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with saturated sodium bicarbonate solution (100 mL) and saturated brine (100 mL), dried over anhydrous magnesium sulfate and concentrated by rotary evaporator to give the product (21.50 g) as a yellow solid in 90% yield. HPLC area normalization method content is 83%.
Quantity
22.22 g
Type
reactant
Reaction Step One
Quantity
25.92 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH2:6][CH:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:4]([C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][N:13]=2)[N:3]=1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].S(=O)(=O)(O)O>C(#N)C>[Br:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:4]([C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][N:13]=2)[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
22.22 g
Type
reactant
Smiles
BrC1=NN(C(C1)C(=O)OCC)C1=NC=CC=C1Cl
Name
Quantity
25.92 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After added completely
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove most acetonitrile
ADDITION
Type
ADDITION
Details
Water (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium bicarbonate solution (100 mL) and saturated brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN(C(=C1)C(=O)OCC)C1=NC=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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